molecular formula C13H13F3N2O3 B11496579 3-Phenyl-5-propoxy-5-(trifluoromethyl)imidazolidine-2,4-dione

3-Phenyl-5-propoxy-5-(trifluoromethyl)imidazolidine-2,4-dione

Cat. No.: B11496579
M. Wt: 302.25 g/mol
InChI Key: LQZMQCANOHMIOQ-UHFFFAOYSA-N
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Description

3-Phenyl-5-propoxy-5-(trifluoromethyl)imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidinediones This compound is characterized by the presence of a phenyl group, a propoxy group, and a trifluoromethyl group attached to the imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-propoxy-5-(trifluoromethyl)imidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-propoxy-5-(trifluoromethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazolidinediones with different functional groups.

Scientific Research Applications

3-Phenyl-5-propoxy-5-(trifluoromethyl)imidazolidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity against certain diseases.

    Material Science: The compound is explored for its use in the development of advanced materials with specific properties.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 3-Phenyl-5-propoxy-5-(trifluoromethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imidazolidine-2,4-dione core can interact with enzymes or receptors, leading to modulation of their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-3-(4-nitro-3-(trifluoromethyl)phenyl)imidazolidine-2,4-dione:

    5-Phenyl-5-trifluoromethyl-imidazolidine-2,4-dione: Studied for its resolution efficiency using 1-phenyl-ethylamine.

Uniqueness

3-Phenyl-5-propoxy-5-(trifluoromethyl)imidazolidine-2,4-dione is unique due to the presence of the propoxy group, which can influence its reactivity and interaction with biological targets. This structural variation can lead to different pharmacological and chemical properties compared to similar compounds.

Properties

Molecular Formula

C13H13F3N2O3

Molecular Weight

302.25 g/mol

IUPAC Name

3-phenyl-5-propoxy-5-(trifluoromethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C13H13F3N2O3/c1-2-8-21-12(13(14,15)16)10(19)18(11(20)17-12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,17,20)

InChI Key

LQZMQCANOHMIOQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1(C(=O)N(C(=O)N1)C2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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